molecular formula C19H26N4O B5194058 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide

3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide

Cat. No. B5194058
M. Wt: 326.4 g/mol
InChI Key: NHNRFDQSOVRUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MP-10 belongs to the class of piperidine derivatives and has a molecular weight of 383.5 g/mol.

Scientific Research Applications

3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been found to have analgesic effects and may be useful in the development of new pain medications. In medicinal chemistry, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been studied for its potential as a drug lead compound and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to bind to the mu-opioid receptor, which is involved in pain modulation, and may also interact with other receptors such as the dopamine receptor. The exact mechanism of action of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is still under investigation, and further studies are needed to fully understand how the compound works.
Biochemical and Physiological Effects
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been found to have analgesic effects and may be useful in the development of new pain medications. 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, there are also limitations to using 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments, including its limited solubility in water and its potential for toxicity at high doses. Researchers must carefully consider these factors when designing experiments involving 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide.

Future Directions

There are several future directions for research involving 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide. One area of interest is the development of new pain medications based on the compound's analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide and its potential applications in the treatment of neurodegenerative diseases. Finally, researchers may explore the use of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide as a drug lead compound for the development of new medications in various fields.

Synthesis Methods

The synthesis of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 4-piperidinylmagnesium bromide, followed by the reaction of the resulting product with N-phenylpropanamide. The final product is obtained after purification by column chromatography. The synthesis of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been reported in several scientific publications, and the compound has been synthesized using various methods.

properties

IUPAC Name

3-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-22-14-17(13-20-22)15-23-11-9-16(10-12-23)7-8-19(24)21-18-5-3-2-4-6-18/h2-6,13-14,16H,7-12,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNRFDQSOVRUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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